molecular formula C32H37N7O3 B121288 L-692,585 CAS No. 145455-35-2

L-692,585

货号: B121288
CAS 编号: 145455-35-2
分子量: 567.7 g/mol
InChI 键: AYBCFPXLXOLPIZ-JIPXPUAJSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

L-692585 is a complex organic compound with potential applications in various fields, including medicinal chemistry and pharmacology. This compound features a unique structure that includes a tetrazole ring, which is known for its diverse biological activities.

科学研究应用

Hormonal Effects

L-692585 has been evaluated extensively for its effects on hormone levels in various animal models. A dose-ranging study involving beagles demonstrated that administration of L-692585 resulted in a substantial increase in serum GH levels. Specifically, at a dosage of 0.10 mg/kg, peak GH concentrations reached 134.3 ng/ml—21 times higher than control levels . This effect was consistent over repeated administrations without evidence of desensitization, highlighting its potential for chronic treatment regimens.

Comparative Potency

When compared to other GH secretagogues such as L-692429 and growth hormone-releasing peptide (GHRP-6), L-692585 exhibited superior potency. It was found to be 10 to 20 times more effective than L-692429 and approximately 2 to 2.5 times more potent than GHRP-6 based on peak responses and total GH release metrics .

Study on Canine Models

A notable study involved the administration of L-692585 to beagles over 14 consecutive days. The results indicated that not only did peak plasma GH levels significantly increase but also insulin-like growth factor 1 (IGF-1) levels were elevated following each treatment session. This suggests that L-692585 could have applications in managing conditions related to GH deficiency or insufficiency .

Effects on Other Hormones

In addition to stimulating GH release, L-692585 also affected cortisol levels but to a lesser extent. The increases in serum cortisol were modest compared to the dramatic rises observed in GH levels, indicating a selective action of L-692585 on the growth hormone axis without excessive stimulation of other hormonal pathways .

Summary of Findings

Parameter Control L-692585 (0.005 mg/kg) L-692585 (0.02 mg/kg) L-692585 (0.10 mg/kg)
Peak GH Concentration (ng/ml)6.1 ± 1.332.5 ± 7.049.4 ± 10.6134.3 ± 29.0
Cortisol IncreaseBaselineModest IncreaseModest IncreaseModest Increase
IGF-1 LevelsBaselineIncreasedIncreasedIncreased

Therapeutic Implications

Given its potent effects on GH secretion and the absence of desensitization over time, L-692585 holds promise for therapeutic applications in various conditions such as:

  • Growth Hormone Deficiency : Potential use in treating individuals with inadequate GH production.
  • Anorexia and Cachexia : By stimulating appetite and promoting lean body mass through increased IGF-1 levels.
  • Obesity Management : Investigating its role in metabolic regulation through GH pathways.

作用机制

Target of Action

L-692,585 is a potent and nonpeptidyl growth hormone secretagogue receptor (GHS-R1a) agonist . The primary target of this compound is the GHS-R1a, which is a receptor that plays a crucial role in the regulation of growth hormone release .

Mode of Action

This compound acts directly on somatotropes, which are cells in the anterior pituitary gland that produce growth hormone . It induces the release of growth hormone in a dose-dependent manner from isolated porcine somatotropes . This interaction with its targets results in an increase in intracellular calcium concentrations .

Biochemical Pathways

The action of this compound involves the mobilization of calcium from internal stores during the first phase of the response, leading to an increase in intracellular calcium concentrations . This is followed by a calcium influx during the second phase, which is a consequence of somatotrope depolarization . The involvement of adenylate cyclase–cAMP and phospholipase C–inositol triphosphate pathways is also indicated .

Pharmacokinetics

The pharmacokinetics of this compound involve its intravenous administration, which significantly increases peak growth hormone concentrations in a dose-dependent manner . The peak plasma growth hormone levels and total growth hormone release increase in a dose-dependent manner when this compound is administered once daily for 14 consecutive days .

Result of Action

The result of this compound’s action is an increase in plasma growth hormone levels . It is 2- to 2.5-fold more potent than GHRP-6 in increasing these levels . This compound significantly increases the number and size of plaques, indicating increased growth hormone release .

Action Environment

The action of this compound is influenced by the environment in which it is administered. For instance, the removal of calcium from the bathing medium or the addition of nifedipine, an L-calcium channel blocker, significantly decreases the hGHRH-induced calcium transients and initial peak increase induced by this compound . This suggests that the presence of calcium in the environment is crucial for the action of this compound .

生化分析

Biochemical Properties

L-692,585 interacts with the GHS-R1a, a receptor found in the pituitary gland and hypothalamus . It has a high affinity for this receptor, with a Ki value of 0.8 nM . This interaction triggers a series of biochemical reactions that ultimately lead to the release of GH .

Cellular Effects

This compound has a significant impact on various types of cells, particularly somatotropes in the pituitary gland . It induces the release of GH in a dose-dependent manner from isolated porcine somatotropes . This compound also significantly increases the number and size of plaques, indicating increased GH release .

Molecular Mechanism

The molecular mechanism of this compound involves its binding to the GHS-R1a receptor . This binding triggers a series of intracellular events, including an increase in intracellular calcium concentrations . This increase in calcium levels coincides with GH release . The stimulatory effects of this compound on calcium transient are blocked by adenylate cyclase inhibitor and phospholipase C (PLC) inhibitor, indicating the involvement of adenylate cyclase-cAMP and PLC-inositol triphosphate pathways .

Temporal Effects in Laboratory Settings

In laboratory settings, this compound has been shown to induce an acute, transient increase in GH levels . The magnitude of the response is not down-regulated following repeated daily administration for 14 days . This suggests that this compound has a stable effect over time, without significant degradation or loss of effectiveness .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages . For instance, in beagles, this compound significantly increased peak GH concentrations 4.3-fold at a dose of 0.005 mg/kg, 7-fold at a dose of 0.02 mg/kg, and 21-fold at a dose of 0.10 mg/kg .

准备方法

The synthesis of L-692585 involves multiple steps, including the formation of the tetrazole ring and the coupling of various functional groups. The synthetic route typically starts with the preparation of the tetrazole derivative, followed by the introduction of the benzazepine moiety and the final coupling with the butanamide group. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to achieve high yields and purity.

化学反应分析

This compound undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.

    Reduction: The carbonyl group in the benzazepine moiety can be reduced to form alcohols.

    Substitution: The tetrazole ring can undergo nucleophilic substitution reactions, leading to the formation of various derivatives. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines. Major products formed from these reactions depend on the specific conditions and reagents used.

相似化合物的比较

Similar compounds include other tetrazole-containing molecules and benzazepine derivatives. Compared to these compounds, L-692585 is unique due to its specific combination of functional groups, which may result in distinct biological activities and therapeutic potential.

生物活性

L-692585 is a potent, non-peptide agonist of the growth hormone secretagogue receptor (GHS-R1a), demonstrating significant biological activity in various experimental settings. This article explores the compound's mechanisms of action, efficacy, and potential applications based on diverse research findings.

Overview of L-692585

L-692585 (CAS 145455-35-2) is characterized by its high potency as a GHS-R1a agonist, with a dissociation constant (Ki) of 0.8 nM, making it approximately 2 to 2.5 times more potent than ghrelin itself . Its structure and activity have been studied extensively to elucidate its role in stimulating growth hormone (GH) release and influencing metabolic processes.

L-692585 acts primarily by binding to the GHS-R1a receptor, which is crucial for mediating the effects of ghrelin and other growth hormone secretagogues. Upon binding, L-692585 activates intracellular signaling pathways that lead to increased intracellular calcium levels and subsequent GH release from somatotropes in the anterior pituitary gland.

Key Findings from Studies

  • Calcium Mobilization : Research indicates that L-692585 induces a significant increase in intracellular calcium in HEK293 cells expressing GHS-R1a. This effect is comparable to that observed with ghrelin, confirming its role as an effective agonist .
  • GH Release : In isolated porcine somatotropes, L-692585 has been shown to stimulate GH release effectively. The mechanism involves calcium transients triggered by GHS-R1a activation, highlighting its potential for therapeutic use in conditions related to GH deficiency .
  • Efficacy Comparison : In competitive binding assays, L-692585 demonstrated a lower potency compared to ghrelin but exhibited superagonist properties in certain contexts, achieving maximal efficacy (E_MAX) greater than that of ghrelin .

Efficacy and Dose-Response Relationship

The biological activity of L-692585 has been quantified through various dose-response studies. A notable study reported that at concentrations ranging from 1 nM to 1000 nM, significant increases in phosphorylated GluN1 (pGluN1) were observed at doses of 100 nM, plateauing between 500 nM and 1000 nM without signs of receptor desensitization .

Table 1: Efficacy Comparison of GHS-R1a Agonists

LigandpEC50E_MAX (%)
Ghrelin9.11 ± 0.1095.4 ± 3.4
GHRP-67.85 ± 0.13139.5 ± 5.4*
MK-6779.21 ± 0.12139.6 ± 9.9*
L-6925857.60 ± 0.17145.4 ± 14.0*

*Significant difference from ghrelin (p < 0.05) .

In Vivo Studies

In vivo experiments have further validated the efficacy of L-692585 in stimulating GH release and influencing feeding behavior:

  • Food Intake Studies : Administration of L-692585 in C57BL/6J mice resulted in a significant increase in cumulative food intake, indicating its orexigenic effects .
  • Plasma GH Levels : Studies have shown that L-692585 increases plasma GH levels significantly when administered, reinforcing its potential use in clinical settings for GH-related disorders .

Case Studies and Applications

Several case studies highlight the therapeutic potential of L-692585:

  • Growth Hormone Deficiency : Patients with GH deficiency may benefit from treatment with L-692585 due to its ability to stimulate endogenous GH release effectively.
  • Metabolic Disorders : Given its role in appetite stimulation and energy metabolism modulation, L-692585 may offer therapeutic avenues for obesity and related metabolic disorders.

属性

IUPAC Name

3-[[(2R)-2-hydroxypropyl]amino]-3-methyl-N-[(3R)-2-oxo-1-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]-4,5-dihydro-3H-1-benzazepin-3-yl]butanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H37N7O3/c1-21(40)19-33-32(2,3)18-29(41)34-27-17-16-24-8-4-7-11-28(24)39(31(27)42)20-22-12-14-23(15-13-22)25-9-5-6-10-26(25)30-35-37-38-36-30/h4-15,21,27,33,40H,16-20H2,1-3H3,(H,34,41)(H,35,36,37,38)/t21-,27-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYBCFPXLXOLPIZ-JIPXPUAJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNC(C)(C)CC(=O)NC1CCC2=CC=CC=C2N(C1=O)CC3=CC=C(C=C3)C4=CC=CC=C4C5=NNN=N5)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CNC(C)(C)CC(=O)N[C@@H]1CCC2=CC=CC=C2N(C1=O)CC3=CC=C(C=C3)C4=CC=CC=C4C5=NNN=N5)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H37N7O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40432124
Record name L-692,585
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40432124
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

567.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

145455-35-2
Record name L-692,585
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40432124
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
L-692585
Reactant of Route 2
L-692585
Reactant of Route 3
Reactant of Route 3
L-692585
Reactant of Route 4
Reactant of Route 4
L-692585
Reactant of Route 5
Reactant of Route 5
L-692585
Reactant of Route 6
Reactant of Route 6
L-692585

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。